molecular formula C14H17N3O2 B2389706 tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate CAS No. 1864014-56-1

tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate

Cat. No.: B2389706
CAS No.: 1864014-56-1
M. Wt: 259.309
InChI Key: IDSFPQBRGFSBLE-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate is a chemical compound with the molecular formula C14H17N3O2 and a molecular weight of 259.31 g/mol . This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms, and a tert-butyl carbamate group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate typically involves the reaction of 1-phenyl-1H-imidazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction results in the formation of amines .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The tert-butyl carbamate group can also interact with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1-phenyl-1H-imidazol-4-yl)carbamate
  • tert-Butyl N-(1-phenyl-1H-imidazol-2-yl)carbamate
  • tert-Butyl N-(1-phenyl-1H-imidazol-3-yl)carbamate

Uniqueness

tert-Butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research applications .

Biological Activity

tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1-phenyl-1H-imidazole-5-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to ensure high yields and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. Additionally, the tert-butyl carbamate group may interact with biological molecules, influencing their function and stability.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Enzyme Inhibition

  • The compound has been studied as an enzyme inhibitor, particularly in the context of human farnesyltransferase (hFTase), which is implicated in cancer cell proliferation. It demonstrates significant inhibitory activity with an IC50 value indicating potency against hFTase .

2. Antiviral Properties

  • Preliminary studies suggest potential antiviral activity, although specific mechanisms and efficacy require further investigation. The compound's structure may facilitate interactions with viral proteins, contributing to its antiviral effects .

3. Anticancer Activity

  • The compound has been evaluated for anticancer properties, showing promise in inhibiting tumor growth in various cancer models. Its ability to interfere with critical pathways in cancer cell metabolism positions it as a candidate for further drug development .

Research Findings

A summary of key findings from recent studies is presented below:

Study FocusFindingsReference
Enzyme InhibitionIC50 of 25 nM against hFTase
Antiviral ActivityPotential interactions with viral proteins
Anticancer ActivityInhibitory effects on tumor growth
Structure-Activity RelationshipSpecific substitutions enhance potency

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Cancer Cell Lines
In vitro studies demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines when combined with standard chemotherapeutics, suggesting a synergistic effect .

Case Study 2: Viral Inhibition
Research on viral models indicated that the compound could inhibit viral replication, although detailed mechanisms remain to be elucidated. Further studies are necessary to clarify these effects and optimize therapeutic strategies .

Properties

IUPAC Name

tert-butyl N-(3-phenylimidazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)16-12-9-15-10-17(12)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSFPQBRGFSBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864014-56-1
Record name tert-butyl N-(1-phenyl-1H-imidazol-5-yl)carbamate
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